Formic Acid O-d Formic Acid O-d Formic Acid-d is the isotope labelled analog of Formic Acid. Formic Acid is used as a potential energy source in the preparation of fuel cells. Also used in chemical synthesis of various anti-inflammatory and anti-microbial agents.

Brand Name: Vulcanchem
CAS No.: 925-94-0
VCID: VC20866753
InChI: InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD
SMILES: C(=O)O
Molecular Formula: CH2O2
Molecular Weight: 47.031 g/mol

Formic Acid O-d

CAS No.: 925-94-0

Cat. No.: VC20866753

Molecular Formula: CH2O2

Molecular Weight: 47.031 g/mol

* For research use only. Not for human or veterinary use.

Formic Acid O-d - 925-94-0

Specification

CAS No. 925-94-0
Molecular Formula CH2O2
Molecular Weight 47.031 g/mol
IUPAC Name deuterio formate
Standard InChI InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD
Standard InChI Key BDAGIHXWWSANSR-DYCDLGHISA-N
Isomeric SMILES [2H]OC=O
SMILES C(=O)O
Canonical SMILES C(=O)O

Introduction

Fundamental Structure and Identification

Formic acid O-d, also known as deuterated formic acid or formic-d acid, maintains the basic structure of the simplest carboxylic acid with the molecular formula HCOOD. This compound features a carbon atom connected to a hydrogen atom via a single bond, an oxygen atom through a double bond, and another oxygen atom through a single bond where deuterium replaces the typical hydrogen atom . The molecular weight is slightly higher than regular formic acid due to the presence of deuterium, which has a mass number of 2 instead of hydrogen's 1.

Structural Comparison with Non-deuterated Formic Acid

FeatureFormic Acid (HCOOH)Formic Acid O-d (HCOOD)
Molecular FormulaHCOOHHCOOD
Molecular Weight46.03 g/mol47.03 g/mol
Bond Length C=O123 pm123 pm (unchanged)
Bond Length C-OH/OD136 pm136 pm (unchanged)
Primary Structural DifferenceRegular hydroxyl groupDeuterated hydroxyl group

The structural parameters remain largely unchanged between the deuterated and non-deuterated variants, as deuterium substitution primarily affects spectroscopic properties rather than bond lengths or angles .

IUPAC Nomenclature

Physical Properties

The physical properties of formic acid O-d show subtle but measurable differences from regular formic acid due to the isotope effect. These differences are particularly evident in properties related to molecular motion and vibration.

Basic Physical Properties

PropertyFormic AcidFormic Acid O-dNotes
Physical State at STPColorless liquidColorless liquidSimilar appearance to non-deuterated form
OdorPungent, penetratingSimilar to HCOOHMay have slightly lower volatility
Density1.22 g/cm³Slightly higherDue to increased molecular weight
Melting Point8.4°CSlightly higherIsotope effect on intermolecular forces
Boiling Point100.6°CSlightly higherExpected to be 1-2°C higher based on similar deuterated compounds
Vapor PressureVariable with temperatureLower than HCOOHAffected by the higher mass of deuterium

The presence of deuterium typically leads to stronger intermolecular interactions, resulting in slightly higher melting and boiling points compared to the non-deuterated compound .

Solubility Profile

Spectroscopic Characteristics

One of the most significant differences between formic acid and its deuterated variant lies in their spectroscopic properties, which form the basis for many research applications.

Infrared Spectroscopy

The O-D stretching vibration in formic acid O-d appears at significantly lower wavenumbers compared to the O-H stretching in regular formic acid. This shift is consistent with the increased reduced mass in the O-D bond compared to O-H, following the harmonic oscillator approximation.

VibrationFormic Acid (cm⁻¹)Formic Acid O-d (cm⁻¹)Shift Ratio
O-H/O-D Stretch~3400-3500~2400-2500~0.74
C=O Stretch~1700~1700Unchanged
C-H Bend~1400~1400Unchanged
C-O Stretch~1200~1200Minimally affected

This distinctive spectroscopic signature makes formic acid O-d useful for structural studies and reaction mechanism investigations where tracking the fate of the acidic hydrogen/deuterium is important.

Nuclear Magnetic Resonance (NMR)

The deuterium nucleus has different NMR properties than hydrogen, making formic acid O-d valuable in NMR studies:

  • The hydroxyl proton signal disappears in ¹H NMR

  • A deuterium signal appears in ²H NMR at a characteristic chemical shift

  • Coupling patterns in adjacent nuclei may be altered due to the different gyromagnetic ratio of deuterium

Chemical Properties and Reactivity

Acid-Base Behavior

Formic acid O-d retains the acidic properties of formic acid but exhibits subtle differences in dissociation behavior due to the kinetic isotope effect.

PropertyFormic AcidFormic Acid O-dNotes
pKa3.75Slightly higherDeuterium substitution typically increases pKa slightly
Dissociation RateStandardSlowerPrimary kinetic isotope effect
Acid StrengthMedium strengthSlightly weakerDue to reduced zero-point energy of O-D bond

The slower dissociation rate of the O-D bond compared to O-H results from the primary kinetic isotope effect, where the heavier deuterium forms a slightly stronger bond that requires more energy to break.

Reactions with Metals

Like regular formic acid, formic acid O-d reacts with active metals to form hydrogen gas (or deuterium gas from the O-D group) and the corresponding metal formate salt .

HCOOD + M → HCOO⁻M⁺ + D↑ (where M is an active metal)

This reaction proceeds at a measurably slower rate due to the kinetic isotope effect, which can be used to study reaction mechanisms.

Thermal Decomposition

Formic acid O-d undergoes thermal decomposition similar to regular formic acid but with distinctive isotope effects:

HCOOD → CO₂ + HD

or

HCOOD → CO + D₂O

The ratio between these two decomposition pathways may differ from regular formic acid, providing insight into the decomposition mechanism.

Synthesis Methods

Laboratory Preparation

Formic acid O-d can be prepared through several methods, with the most common being:

  • Direct exchange reaction with D₂O:
    HCOOH + D₂O ⇌ HCOOD + HDO

  • Reaction of sodium formate with DCl in D₂O:
    HCOONa + DCl → HCOOD + NaCl

  • Carbonylation of deuterated methanol:
    CD₃OD + catalyst → HCOOD + CD₃D

The exchange reaction typically requires multiple iterations with fresh D₂O to achieve high deuterium incorporation.

Industrial Relevance

Recent research has explored electrochemical methods for producing formic acid derivatives, including deuterated variants, through carbon dioxide reduction. These approaches could potentially be modified to produce formic acid O-d by using D₂O as the proton source .

Research Applications

Mechanistic Studies

Formic acid O-d serves as a valuable tool in elucidating reaction mechanisms, particularly in:

  • Studying hydrogen transfer processes

  • Distinguishing between different potential mechanistic pathways

  • Quantifying kinetic isotope effects in catalytic systems

  • Investigating acid-catalyzed reactions

Spectroscopic Reference

In analytical chemistry, formic acid O-d serves as:

  • A deuterated solvent for NMR studies

  • A reference compound for infrared spectroscopy

  • A standard for mass spectrometry isotope pattern analysis

Advanced Materials Research

Deuterated compounds including formic acid O-d have applications in:

  • Neutron scattering experiments

  • Materials with tailored vibrational properties

  • Quantum studies leveraging the different nuclear spin of deuterium

HazardDescriptionPrecautionary Measures
CorrosivityCauses severe skin burns and eye damageUse appropriate PPE including gloves, eye protection, and lab coat
ToxicityHarmful if inhaled, ingested, or absorbed through skinWork in well-ventilated areas and avoid direct contact
FlammabilityCombustible liquid (flash point ~156°F)Keep away from ignition sources and oxidizers

Like regular formic acid, the deuterated variant can cause serious tissue damage upon contact, and vapors are irritating to the respiratory system .

Comparative Analysis with Regular Formic Acid

Kinetic Isotope Effects

The replacement of hydrogen with deuterium leads to significant kinetic isotope effects (KIEs) that can be observed and measured in various reactions. These effects arise primarily from the differences in zero-point energy between H-O and D-O bonds.

Reaction TypeKIE MagnitudeResearch Significance
Acid Dissociation2-8Mechanistic studies of acid catalysis
Decomposition2-3Understanding decomposition pathways
Esterification1.5-2.5Probing reaction transition states

These KIEs provide valuable information about reaction mechanisms and energy barriers.

PropertyExpected DifferenceBasis
Enthalpy of FormationSlightly differentZero-point energy differences
EntropySlightly lowerReduced vibrational freedom
Gibbs Free EnergyMinimally affectedCompensating enthalpy and entropy effects

Current Research Trends

Electrochemical Applications

Recent research has explored the electrochemical reduction of CO₂ to produce formic acid derivatives, which could potentially be extended to the production of formic acid O-d using deuterated water as a reactant. This approach represents a sustainable pathway for producing deuterated compounds .

Catalytic Studies

Formic acid O-d is increasingly used in catalytic studies to:

  • Determine rate-limiting steps in catalytic cycles

  • Study hydrogen/deuterium exchange processes

  • Investigate proton-coupled electron transfer mechanisms

  • Develop more efficient catalysts for hydrogen storage applications

Future Research Directions

Analytical Method Development

Further research is needed to develop specialized analytical methods for accurately quantifying deuterium incorporation and purity in formic acid O-d and related compounds.

Sustainable Production Methods

Development of more efficient and environmentally friendly methods for deuterium incorporation will be crucial for expanding the accessibility and applications of formic acid O-d.

Novel Applications

Emerging applications in quantum computing, materials science, and biophysical studies may create new demands for isotopically pure formic acid O-d and related compounds.

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